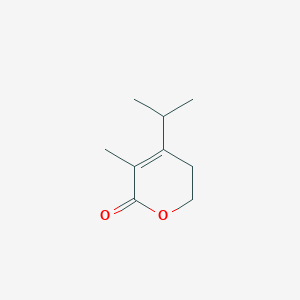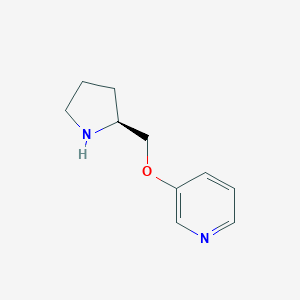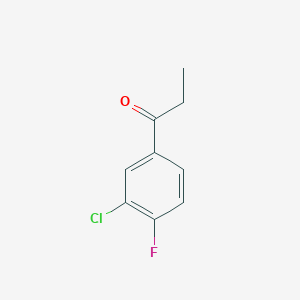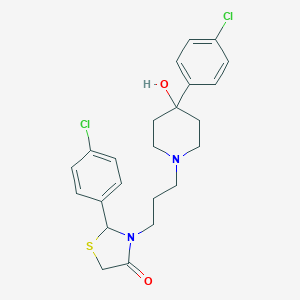
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone, also known as TAK-242, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various inflammatory diseases. It was first discovered by Takeda Pharmaceutical Company Limited in Japan and has since been studied extensively for its potential applications in the field of medicine.
Mécanisme D'action
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone acts as a selective inhibitor of toll-like receptor 4 (TLR4), which is a key mediator of the innate immune response. TLR4 is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which trigger the production of pro-inflammatory cytokines and chemokines. By inhibiting TLR4, 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone can reduce the production of these inflammatory mediators.
Effets Biochimiques Et Physiologiques
In vitro studies have shown that 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone can inhibit the production of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). In vivo studies have also demonstrated the anti-inflammatory effects of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone in animal models of sepsis, arthritis, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone in laboratory experiments is its specificity for TLR4. This allows researchers to selectively inhibit TLR4 signaling without affecting other signaling pathways. However, one limitation of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone is its relatively low potency compared to other TLR4 inhibitors. This may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
Future research on 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone could focus on its potential applications in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Studies could also investigate the potential synergistic effects of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone with other anti-inflammatory agents. Additionally, research could explore the use of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone involves the reaction of 4-chlorobenzaldehyde with 4-chlorophenylhydrazine to form 4-chloro-N-(4-chlorophenyl)benzohydrazide. This intermediate is then reacted with 4-(4-chlorophenyl)-4-hydroxypiperidine and 3-bromopropylthiocyanate to yield 2-(4-chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone has been studied extensively for its potential applications in the treatment of various inflammatory diseases, including sepsis, arthritis, and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.
Propriétés
Numéro CAS |
182188-91-6 |
|---|---|
Nom du produit |
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone |
Formule moléculaire |
C23H26Cl2N2O2S |
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26Cl2N2O2S/c24-19-6-2-17(3-7-19)22-27(21(28)16-30-22)13-1-12-26-14-10-23(29,11-15-26)18-4-8-20(25)9-5-18/h2-9,22,29H,1,10-16H2 |
Clé InChI |
FCFPNGVXEPCAGS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
Synonymes |
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)pr opyl)-4-thiazolidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



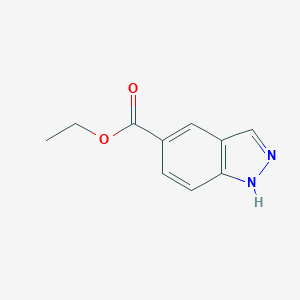
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)


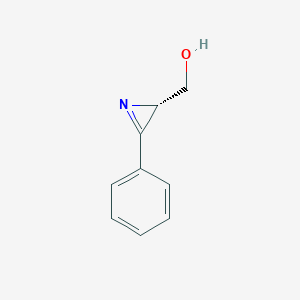

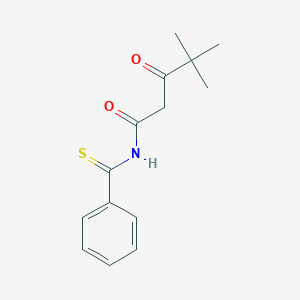

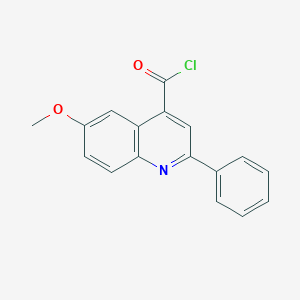
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
